molecular formula C21H27NO5 B1245439 2-Methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic acid

2-Methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic acid

Cat. No.: B1245439
M. Wt: 373.4 g/mol
InChI Key: IMYPSTHZBIWMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS-220 involves the reaction of 2-methyl-c-5-[4-[5-methyl-2-(4-methylphenyl)-4-oxazolyl]butyl]-1,3-dioxane-r-2-carboxylic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of NS-220 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

NS-220 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of NS-220 .

Scientific Research Applications

NS-220 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of peroxisome proliferator-activated receptor alpha agonists.

    Biology: Investigated for its effects on cellular metabolism and lipid regulation.

    Medicine: Explored for potential therapeutic applications in treating hyperlipidemia and type-2 diabetes.

    Industry: Utilized in the development of new drugs targeting metabolic disorders

Mechanism of Action

NS-220 exerts its effects by selectively activating peroxisome proliferator-activated receptor alpha. This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in decreased plasma triglyceride and glucose levels. The molecular targets include genes regulating lipid and glucose metabolism pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NS-220

NS-220 is unique due to its high subtype selectivity and potent effects on lipid and glucose metabolism. Its effective concentration values are significantly lower compared to other similar compounds, making it a highly efficient agonist for peroxisome proliferator-activated receptor alpha .

Properties

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

2-methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic acid

InChI

InChI=1S/C21H27NO5/c1-14-8-10-17(11-9-14)19-22-18(15(2)27-19)7-5-4-6-16-12-25-21(3,20(23)24)26-13-16/h8-11,16H,4-7,12-13H2,1-3H3,(H,23,24)

InChI Key

IMYPSTHZBIWMNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCCCC3COC(OC3)(C)C(=O)O

Synonyms

2-methyl-c-5-(4-(5-methyl-2-(4-methylphenyl)-4-oxazolyl)butyl)-1,3-dioxane-r-2-carboxylic acid
NS-220

Origin of Product

United States

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